An In-Depth Technical Guide to 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS Number: 1254110-85-4)
An In-Depth Technical Guide to 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS Number: 1254110-85-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone, a halogenated pyrrole derivative of significant interest in medicinal chemistry and drug discovery. While specific literature on this compound is sparse, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its chemical properties, a plausible synthetic pathway, and its potential applications in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers investigating chlorinated heterocyclic scaffolds and their role in creating next-generation pharmaceuticals.
Introduction: The Significance of Chlorinated Pyrroles in Drug Discovery
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The introduction of halogen atoms, particularly chlorine, onto the pyrrole ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This often leads to enhanced potency and improved pharmacokinetic profiles. 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone represents a key building block within this chemical space, offering a versatile platform for the synthesis of more complex, biologically active molecules.
Physicochemical and Spectroscopic Profile
While a comprehensive experimental dataset for 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone is not publicly available, its key properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and sparingly soluble in water. |
| LogP | Estimated to be in the range of 2.0-2.5, indicating moderate lipophilicity. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone. The following are predicted spectral data based on known trends for substituted pyrroles.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, exhibiting a singlet for the C3 proton on the pyrrole ring, a singlet for the methyl protons of the acetyl group, and a broad singlet for the N-H proton. The chemical shift of the C3 proton will be influenced by the electron-withdrawing effects of the adjacent chlorine and acetyl groups.
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δ (ppm) : ~6.5-7.0 (s, 1H, H-3), ~2.5 (s, 3H, -COCH₃), ~9.0-10.0 (br s, 1H, N-H)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide key information about the carbon skeleton. Based on data for the isomeric 2-acetyl-3,5-dichloropyrrole, the following chemical shifts can be anticipated.[4]
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δ (ppm) : ~190-195 (C=O), ~130-135 (C-2), ~120-125 (C-5), ~115-120 (C-4), ~110-115 (C-3), ~25-30 (-COCH₃)
Mass Spectrometry (MS): Mass spectral analysis would show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).
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[M]⁺ : m/z ≈ 177 (for ³⁵Cl₂)
Synthesis and Mechanism
A robust synthetic route to 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone would likely involve a two-step process: the chlorination of a suitable pyrrole precursor followed by a Friedel-Crafts acylation.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4,5-Dichloro-1H-pyrrole
A potential route to the key intermediate, 4,5-dichloro-1H-pyrrole, involves the chlorination of succinimide followed by a reductive cyclization. While various methods exist for pyrrole synthesis, direct chlorination of the pre-formed pyrrole ring can be challenging and lead to a mixture of products.[5] A more controlled approach starting from succinimide is therefore proposed.
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Chlorination of Succinimide: Succinimide is treated with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an inert solvent.[6] The reaction is typically performed at a controlled temperature to prevent over-chlorination.
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Reductive Cyclization: The resulting dichlorinated succinimide derivative is then subjected to a reduction and cyclization sequence to form the 4,5-dichloro-1H-pyrrole. This step may involve a reducing agent like zinc dust in the presence of an acid.[5]
Step 2: Friedel-Crafts Acylation of 4,5-Dichloro-1H-pyrrole
The introduction of the acetyl group at the C2 position can be achieved via a Friedel-Crafts acylation reaction.[7][8]
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Formation of the Acylium Ion: Acetic anhydride is reacted with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[9]
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Electrophilic Aromatic Substitution: The electron-rich 4,5-dichloro-1H-pyrrole then attacks the acylium ion. Electrophilic substitution on the pyrrole ring preferentially occurs at the α-position (C2 or C5) due to the greater stability of the resulting cationic intermediate.[10]
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Work-up: The reaction is quenched with water or a dilute acid to decompose the aluminum chloride complex and isolate the desired product, 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone.
Mechanistic Insights
The key to the regioselectivity of the Friedel-Crafts acylation is the electronic nature of the pyrrole ring. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, making the ring highly activated towards electrophilic attack. The resonance structures of the intermediate carbocation show that attack at the C2 position results in a more stable intermediate, where the positive charge is delocalized over more atoms, including the nitrogen.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 3. mdpi.com [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. byjus.com [byjus.com]
- 10. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
